molecular formula C6H13NO B3110135 2-(Azetidin-2-yl)propan-2-ol CAS No. 1784647-82-0

2-(Azetidin-2-yl)propan-2-ol

Cat. No. B3110135
CAS RN: 1784647-82-0
M. Wt: 115.17 g/mol
InChI Key: CEKVXGHJKQTHHH-UHFFFAOYSA-N
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Description

“2-(Azetidin-2-yl)propan-2-ol” is a chemical compound with a molecular weight of 151.64 . The IUPAC name for this compound is 2-(azetidin-2-yl)propan-2-ol hydrochloride .


Molecular Structure Analysis

The InChI code for “2-(Azetidin-2-yl)propan-2-ol” is 1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It has a molecular weight of 151.64 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Neuroprotective Properties

Research has demonstrated the neuroprotective capabilities of compounds structurally related to 2-(Azetidin-2-yl)propan-2-ol, such as T-817MA, in various models of neurodegeneration. T-817MA has been shown to inhibit oxidative stress and neurotoxicity, promoting neuroprotection in models of Alzheimer's disease and potentially other neurodegenerative disorders related to oxidative stress, such as Parkinson's disease. These findings suggest the therapeutic potential of azetidine-based compounds in neuroprotective strategies (Kawasaki et al., 2008; Maekawa et al., 2011).

Antihyperlipidemic Potential

A study on novel thienopyrimidine derivatives of azetidinone, possessing features of the cholesterol absorption inhibitor drug ezetimibe, showed significant lipid-lowering effects in Wistar albino rats. This indicates the potential of azetidine-based compounds in the development of new antihyperlipidemic agents, highlighting the versatile applications of azetidine in medicinal chemistry (Arya et al., 2013).

Serotonergic Function Modulation

Research on VN2222, a compound structurally related to 2-(Azetidin-2-yl)propan-2-ol, has revealed its potential as a mixed serotonin reuptake inhibitor and 5-HT1A receptor agonist. This dual action suggests that azetidine-based compounds might offer new avenues for the treatment of psychiatric disorders, particularly those related to serotonergic dysfunction (Romero et al., 2003).

Cognitive Function Enhancement

T-817MA, an azetidine-based compound, has been shown to ameliorate cognitive deficits and restore the number of parvalbumin-positive GABA neurons in animal models of schizophrenia. This suggests that azetidine derivatives could be valuable in developing treatments for cognitive disturbances in psychiatric disorders (Uehara et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(azetidin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2,8)5-3-4-7-5/h5,7-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKVXGHJKQTHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-2-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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